1,3,3-Trimethyl-5-propanoylbicyclo[2.2.2]octa-5,7-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-5-propanoylbicyclo[222]octa-5,7-dien-2-one is a chemical compound known for its unique bicyclic structure It is a derivative of bicyclo[222]octadienone, characterized by the presence of multiple chromophoric moieties
Preparation Methods
The synthesis of 1,3,3-Trimethyl-5-propanoylbicyclo[2.2.2]octa-5,7-dien-2-one involves several steps. One common method includes the photochemical reaction of 1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-ones in solvents like benzene, acetonitrile, and methanol. Direct irradiation of these dienones leads to the formation of aromatic compounds through photoelimination of dimethylketene . Industrial production methods may involve similar photochemical processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1,3,3-Trimethyl-5-propanoylbicyclo[2.2.2]octa-5,7-dien-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can yield various derivatives, depending on the reagents and conditions used.
Substitution: Substitution reactions are possible, particularly involving the chromophoric moieties. Common reagents used in these reactions include dimethylketene, acetone, and acetophenone.
Scientific Research Applications
1,3,3-Trimethyl-5-propanoylbicyclo[2.2.2]octa-5,7-dien-2-one has several scientific research applications:
Chemistry: Used in photochemical studies to understand reaction mechanisms and the behavior of chromophoric moieties.
Medicine: Investigated for its potential therapeutic properties, particularly in photodynamic therapy.
Industry: Utilized in the development of new materials and compounds with specific photochemical properties.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-5-propanoylbicyclo[2.2.2]octa-5,7-dien-2-one involves its photochemical properties. Upon direct irradiation, the compound undergoes photoelimination of dimethylketene, leading to the formation of aromatic compounds. This process is facilitated by the presence of chromophoric moieties, which absorb light and initiate the reaction .
Comparison with Similar Compounds
1,3,3-Trimethyl-5-propanoylbicyclo[2.2.2]octa-5,7-dien-2-one can be compared with similar compounds such as:
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane: Known for its use in analytical standards and medicinal applications.
Eucalyptol (1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane): A volatile oil with medicinal values, commonly found in eucalyptus oil. The uniqueness of this compound lies in its specific photochemical properties and the ability to form aromatic compounds through photoelimination.
Properties
CAS No. |
89879-37-8 |
---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1,3,3-trimethyl-5-propanoylbicyclo[2.2.2]octa-5,7-dien-2-one |
InChI |
InChI=1S/C14H18O2/c1-5-11(15)9-8-14(4)7-6-10(9)13(2,3)12(14)16/h6-8,10H,5H2,1-4H3 |
InChI Key |
OERJKYOEFZYYPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2(C=CC1C(C2=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.